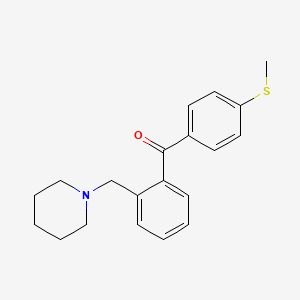

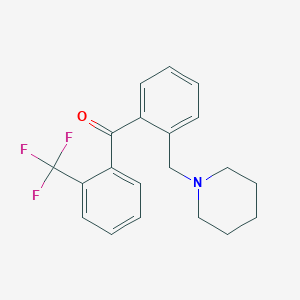

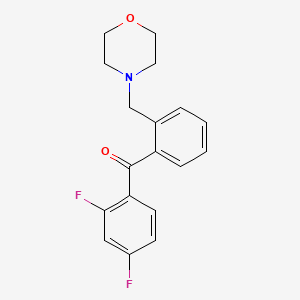

![molecular formula C21H21F2NO3 B1327328 2,4-二氟-2'-[8-(1,4-二氧杂-8-氮杂螺[4.5]癸基)甲基]苯甲酮 CAS No. 898756-63-3](/img/structure/B1327328.png)

2,4-二氟-2'-[8-(1,4-二氧杂-8-氮杂螺[4.5]癸基)甲基]苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Photoredox-Catalyzed Intramolecular Difluoromethylation

The study titled "Photoredox-Catalyzed Intramolecular Difluoromethylation of N-Benzylacrylamides Coupled with a Dearomatizing Spirocyclization" explores a novel chemical reaction that involves the difluoromethylation of N-benzylacrylamides. The process utilizes HCF2SO2Cl as the precursor for the HCF2 radical and is mediated by visible light. This reaction is significant as it leads to the formation of difluoromethylated 2-azaspiro[4.5]deca-6,9-diene-3,8-diones, which contain adjacent quaternary stereocenters. The conditions for the reaction are mild, and the yields range from moderate to excellent. This synthesis analysis is crucial for understanding the formation of complex molecules that include the difluoromethyl group, which is present in the compound "2,4-Difluoro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone" .

Molecular Structure Analysis

The molecular structure of the compounds produced in the study involves a spirocyclic framework, which is a structural motif also found in the compound of interest. The presence of difluoromethyl groups and the creation of quaternary stereocenters are particularly noteworthy as they contribute to the molecule's three-dimensional structure and potential reactivity. The analysis of the molecular structure is essential for understanding the chemical and physical properties of the compound, as well as its potential applications in various fields, such as medicinal chemistry .

Chemical Reactions Analysis

The chemical reactions described in the paper involve a tandem cyclization/dearomatization process. This process is not only innovative but also adds to the repertoire of synthetic methods available for constructing complex molecular architectures. The difluoromethyl group is known for its ability to influence the biological activity of molecules, and its incorporation into the spirocyclic framework could have implications for the design of new pharmaceuticals or materials. The reaction's mild conditions and high efficiency make it an attractive method for synthesizing compounds similar to "2,4-Difluoro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone" .

Physical and Chemical Properties Analysis

While the paper does not directly discuss the physical and chemical properties of "2,4-Difluoro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone," the properties of the difluoromethylated 2-azaspiro[4.5]deca-6,9-diene-3,8-diones can provide some insights. The introduction of difluoromethyl groups is likely to affect the compound's lipophilicity, acidity, and overall stability. These properties are important for the compound's potential applications and can influence its behavior in biological systems or in various chemical environments .

Application of Fluorescent Probes

Although the second paper does not directly relate to the compound of interest, it discusses the synthesis of fluorophores that are sensitive to pH changes and can act as probes for metal cations. This study is relevant in the context of designing molecules with specific sensing capabilities, which could be an area of application for the compound "2,4-Difluoro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone" if its fluorescence properties were to be explored. The high sensitivity and selectivity of the fluorophores to pH and metal cations highlight the importance of molecular design in creating effective sensors .

科学研究应用

药物开发中的结构研究

- 抗结核药物研究:对相关化合物 (S)-2-(2-甲基-1,4-二氧杂-8-氮杂螺[4.5]癸-8-基)-8-硝基-6-(三氟甲基)-4H-苯并[e][1,3]噻嗪-4-酮 (BTZ043) 进行了结构研究,以了解其作为抗结核药物的潜力。这涉及分析晶体学和可变温度 NMR 测量,提供了对药物构象和旋转势垒的见解 (Richter 等,2022)。

药物合成和评价

- 合成和多巴胺激动剂活性:进行了涉及 7-甲基-1,4-二氧杂-7-氮杂螺[4.5]癸烷合成的研究,包括对其多巴胺激动剂活性的分析。这项研究集中于中枢神经系统和外周多巴胺激动剂效应 (Brubaker 和 Colley,1986)。

- 抗病毒活性评价:一项关于 N-(3-氧代-1-硫杂-4-氮杂螺[4.5]癸-4-基)羧酰胺衍生物的合成和评价的研究证明了它们的潜在抗病毒活性,特别是对甲型流感病毒 A/H3N2 和人类冠状病毒 229E (Apaydın 等,2020)。

材料科学和化学合成

- 非线性光学材料开发:物质 8-(4'-乙酰苯基)-1,4-二氧杂-8-氮杂螺[4.5]癸烷 (APDA) 被探索作为一种非线性光学材料,对其合成、结晶和光学性质进行了研究,以用于潜在的器件应用 (Kagawa 等,1994)。

抗惊厥和抗冠状病毒活性

- 氟代抗惊厥药合成:一项研究合成了具有氟或三氟甲基取代基的 N-苯基和 N-苄基-2-氮杂螺[4.4]壬烷和[4.5]癸烷-1,3-二酮,测试了它们的抗惊厥活性,并分析了活性和非活性衍生物的分子静电势 (MEP) (Obniska 等,2006)。

- 抑制人类冠状病毒复制:研究重点是合成在 C-4 处具有酰胺基团并在 C-2 和 C-8 处具有各种取代基的 1-硫杂-4-氮杂螺[4.5]癸-3-酮,揭示了它们抑制人类冠状病毒 229E 复制的能力 (Apaydın 等,2019)。

属性

IUPAC Name |

(2,4-difluorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F2NO3/c22-16-5-6-18(19(23)13-16)20(25)17-4-2-1-3-15(17)14-24-9-7-21(8-10-24)26-11-12-27-21/h1-6,13H,7-12,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLFFBJGUPGXQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=C(C=C(C=C4)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643786 |

Source

|

| Record name | (2,4-Difluorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2,4-difluorophenyl)methanone | |

CAS RN |

898756-63-3 |

Source

|

| Record name | (2,4-Difluorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

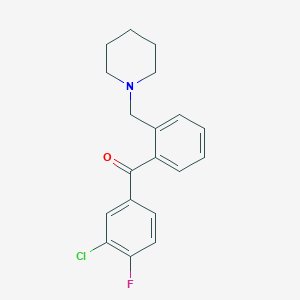

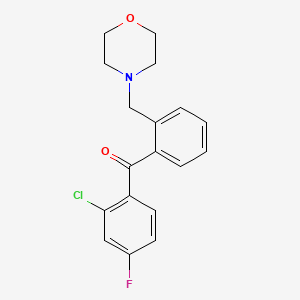

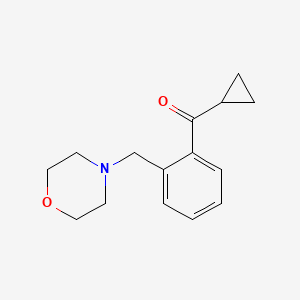

![Ethyl 5-[2-(morpholinomethyl)phenyl]-5-oxovalerate](/img/structure/B1327253.png)

![Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327255.png)